5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile
Overview
Description
5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile typically involves the reaction of 2-chloropyrimidine with 2-methoxybenzonitrile under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst and a base in an organic solvent . The reaction conditions often include temperatures ranging from 80°C to 120°C and reaction times of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is employed in studies investigating the biological activities of pyrimidine derivatives, including their antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation . The pathways involved often include the inhibition of signaling cascades that are crucial for cell survival and division .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but less complex structure.
2-Methoxybenzonitrile: Another related compound that serves as a precursor in the synthesis of 5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile.
Uniqueness
This compound is unique due to its combined structural features of both pyrimidine and benzonitrile moieties, which confer distinct biological activities and synthetic versatility . This makes it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
5-(2-chloropyrimidin-4-yl)-2-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c1-17-11-3-2-8(6-9(11)7-14)10-4-5-15-12(13)16-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUUOIKCICTSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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